molecular formula C12H22N2O2 B11789053 tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

Cat. No.: B11789053
M. Wt: 226.32 g/mol
InChI Key: RXGWRXYPDLNXMB-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate: is a chemical compound with the molecular formula C11H20N2O2. It is a bicyclic compound containing nitrogen atoms, making it part of the diazabicyclo family. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate typically involves the reaction of tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate with methylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl cis-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
  • tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride

Comparison: this compound is unique due to its specific methylation, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-7-13-12(9,4)8-14/h9,13H,5-8H2,1-4H3

InChI Key

RXGWRXYPDLNXMB-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CCC1CN2)C(=O)OC(C)(C)C

Origin of Product

United States

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